![molecular formula C19H17FN2O3S B2995246 4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine CAS No. 866844-16-8](/img/structure/B2995246.png)
4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine
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Description
Synthesis Analysis
The synthesis of morpholines has seen significant advancements. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
- Structure-Activity Relationship (SAR) studies have investigated the impact of different substituents on the antibacterial activity of related compounds. For instance, the antibacterial activity of benzenesulfonyl-morpholine increased with N’-substituents such as ethyl, hydrogen, propyl, and phenyl groups .
- Understanding the vibrational properties of this compound under pressure conditions is crucial for pharmaceutical applications, as it can alter drug stability and properties .
- The vibrational and structural properties of benzenesulfonyl-morpholine under high pressure are essential for designing novel materials. Pressure-induced phase transitions can lead to polymorphic compounds with distinct properties, which may have applications in drug formulation .
- Researchers have explored the neurotoxic potential of related pyrazoline derivatives, including benzenesulfonyl-morpholine. These studies investigate the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, along with behavioral parameters .
- Benzenesulfonyl-morpholine’s structure makes it an interesting scaffold for designing new compounds. Researchers can modify its substituents to explore various biological activities, including potential drug candidates .
- Density Functional Theory (DFT) calculations have been employed to understand the vibrational modes and stability of benzenesulfonyl-morpholine. These simulations provide insights into its behavior under different conditions .
- The synthesis of benzenesulfonyl-morpholine and related derivatives involves intricate organic chemistry techniques. Researchers explore efficient routes to obtain these compounds for further study .
Pharmaceutical Research and Drug Design
Materials Science and Crystal Engineering
Neurotoxicity Studies
Biological and Medicinal Chemistry
Computational Chemistry and Molecular Modeling
Chemical Synthesis and Organic Chemistry
properties
IUPAC Name |
4-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBKXCYFRAXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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